molecular formula C11H10N2O3 B1341393 N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 64384-94-7

N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B1341393
CAS RN: 64384-94-7
M. Wt: 218.21 g/mol
InChI Key: YDKYDNXYHUEWEO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation among others .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide showcases distinctive structural features common in c-Met inhibitors, including a '5 atoms regulation' and a long chain that can act as a hydrogen bond donor or acceptor. A study detailed a rapid and high yield synthetic route for this compound, optimized through reduction and nucleophilic substitution reactions (Chu et al., 2021).

Biological Activities and Applications

  • Antimicrobial Activity:

    • Various carboxamide derivatives, including those structurally related to N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide, have been evaluated for their antimicrobial properties against bacteria and fungi. For instance, a clubbed quinazolinone and 4-thiazolidinone structure demonstrated significant in vitro antibacterial and antifungal activities against a range of pathogens (Desai, Dodiya, & Shihora, 2011).
  • Antioxidant Activity:

    • A derivative, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and its variants, exhibited potent antioxidant activity, with certain compounds even surpassing ascorbic acid in efficacy (Tumosienė et al., 2019).
  • Antitumor Activity:

    • Another derivative, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and tested for its ability to inhibit the proliferation of various cancer cell lines, demonstrating significant potential in cancer treatment (Hao et al., 2017).
  • Acid Ceramidase Inhibition:

    • In the context of lysosomal ceramide metabolism and associated biological processes, a class of substituted oxazol-2-one-3-carboxamides was designed and synthesized, with specific compounds showing promise as acid ceramidase inhibitors, potentially useful in the study of sphingolipid-mediated disorders (Caputo et al., 2020).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

properties

IUPAC Name

N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-10(16-13-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKYDNXYHUEWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589282
Record name N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide

CAS RN

64384-94-7
Record name N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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